molecular formula C5H4BrFN2 B12284536 6-Bromo-4-fluoropyridin-2-amine

6-Bromo-4-fluoropyridin-2-amine

Cat. No.: B12284536
M. Wt: 191.00 g/mol
InChI Key: HIQCMTIZDUGLLT-UHFFFAOYSA-N
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Description

6-Bromo-4-fluoropyridin-2-amine is a heterocyclic organic compound with the molecular formula C5H4BrFN2. It is a derivative of pyridine, where the hydrogen atoms at positions 2, 4, and 6 are substituted by an amino group, a fluorine atom, and a bromine atom, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-fluoropyridin-2-amine typically involves the bromination and fluorination of pyridine derivatives. One common method involves the reaction of 2-amino-4-fluoropyridine with N-bromosuccinimide in acetonitrile at room temperature. The reaction mixture is stirred for a specific period, and the product is isolated by evaporation and purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-fluoropyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

6-Bromo-4-fluoropyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-4-fluoropyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4-fluoropyridin-2-amine is unique due to the specific positioning of the bromine and fluorine atoms, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies .

Properties

Molecular Formula

C5H4BrFN2

Molecular Weight

191.00 g/mol

IUPAC Name

6-bromo-4-fluoropyridin-2-amine

InChI

InChI=1S/C5H4BrFN2/c6-4-1-3(7)2-5(8)9-4/h1-2H,(H2,8,9)

InChI Key

HIQCMTIZDUGLLT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1N)Br)F

Origin of Product

United States

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